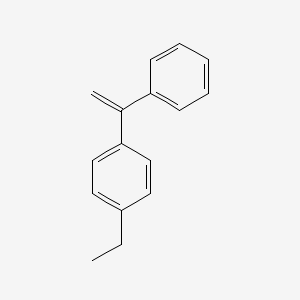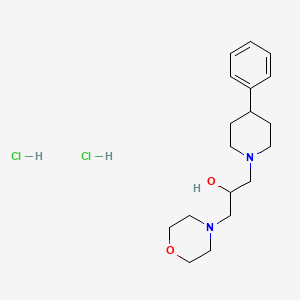
1,4-Benzenedicarboxylic acid, 4-(methoxycarbonyl)phenyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxylic acid, 4-(methoxycarbonyl)phenyl methyl ester is a chemical compound with the molecular formula C18H16O6 and a molecular weight of 328.3160 g/mol . It is also known by other names such as methyl [4-(methoxycarbonyl)phenyl]methyl 1,4-benzenedicarboxylate and [4-(methoxycarbonyl)phenyl]methyl methyl terephthalate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 4-(methoxycarbonyl)phenyl methyl ester typically involves esterification reactions. One common method is the reaction of 1,4-benzenedicarboxylic acid with 4-(methoxycarbonyl)phenyl methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. For example, the use of solid acid catalysts or enzymatic catalysts can be employed to facilitate the esterification process. Additionally, continuous flow reactors may be used to optimize the reaction conditions and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarboxylic acid, 4-(methoxycarbonyl)phenyl methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products are substituted aromatic compounds, such as nitro or bromo derivatives.
Applications De Recherche Scientifique
1,4-Benzenedicarboxylic acid, 4-(methoxycarbonyl)phenyl methyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 4-(methoxycarbonyl)phenyl methyl ester involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate, undergoing transformation through the catalytic activity of the enzyme. The ester groups can be hydrolyzed to form carboxylic acids, which can then participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl terephthalate: Another ester derivative of terephthalic acid, commonly used in the production of polyethylene terephthalate (PET) plastics.
4-Methoxycarbonylphenylboronic acid: A boronic acid derivative with similar functional groups, used in Suzuki-Miyaura coupling reactions.
Uniqueness
1,4-Benzenedicarboxylic acid, 4-(methoxycarbonyl)phenyl methyl ester is unique due to its specific esterification pattern and its applications in various fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex organic molecules make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
78820-17-4 |
|---|---|
Formule moléculaire |
C17H14O6 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
4-O-(4-methoxycarbonylphenyl) 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H14O6/c1-21-15(18)11-3-5-13(6-4-11)17(20)23-14-9-7-12(8-10-14)16(19)22-2/h3-10H,1-2H3 |
Clé InChI |
MFSUTSRSJLBVDJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


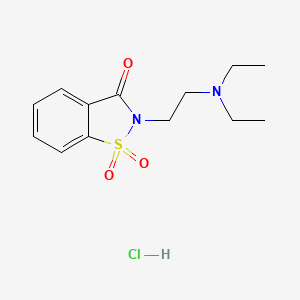
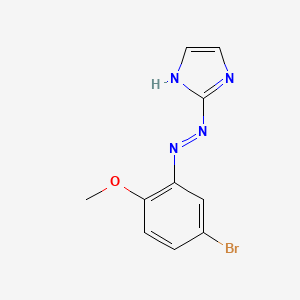

![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)

![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
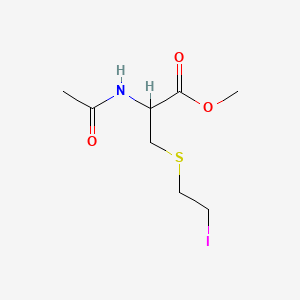
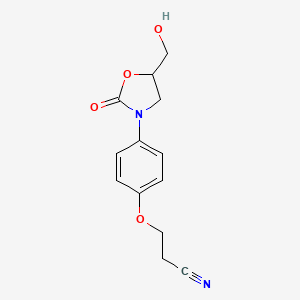
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)

